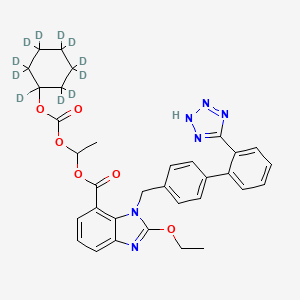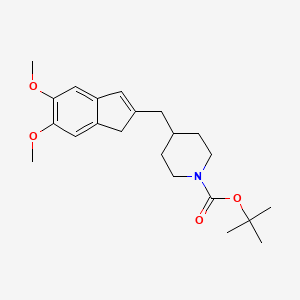
1-Deoxo-1,2-dehydro-N-desbenzyl-N-tert-butyloxycarbonyl Donepezil
概要
説明
1-Deoxo-1,2-dehydro-N-desbenzyl-N-tert-butyloxycarbonyl Donepezil is a chemical compound that belongs to the class of acetylcholinesterase inhibitors. It is a derivative of Donepezil, a drug commonly used to treat Alzheimer's disease by increasing the levels of acetylcholine in the brain
作用機序
Target of Action
The primary target of 1-Deoxo-1,2-dehydro-N-desbenzyl-N-tert-butyloxycarbonyl Donepezil, also known as TERT-BUTYL 4-[(5,6-DIMETHOXY-1H-INDEN-2-YL)METHYL]PIPERIDINE-1-CARBOXYLATE, is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter involved in memory and learning, into choline and acetate.
Mode of Action
This compound is a derivative of Donepezil, which is a highly specific reversible inhibitor of AChE . By inhibiting AChE, the compound prevents the breakdown of acetylcholine, thereby increasing the concentration of acetylcholine at the synapse. This enhances cholinergic function, which is beneficial in conditions like Alzheimer’s disease where there is a cholinergic deficit .
Biochemical Pathways
The inhibition of AChE leads to an increase in the concentration of acetylcholine in the synaptic cleft. This results in prolonged activation of the postsynaptic acetylcholine receptors, enhancing cholinergic transmission. The enhanced cholinergic function can improve cognitive function in patients with Alzheimer’s disease .
Pharmacokinetics
It is soluble in chloroform and methanol , suggesting that it may have good absorption properties. The compound is a solid at room temperature and has a melting point of 114-116°C . It should be stored at 2-8°C .
Result of Action
The result of the action of this compound is an enhancement of cholinergic function. This can lead to improvements in cognitive function in conditions characterized by a cholinergic deficit, such as Alzheimer’s disease .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For example, its stability can be affected by temperature, as it should be stored at 2-8°C . Furthermore, its solubility in different solvents suggests that it may be affected by the lipid content of the environment.
準備方法
The synthesis of 1-Deoxo-1,2-dehydro-N-desbenzyl-N-tert-butyloxycarbonyl Donepezil involves several steps, starting from the parent compound Donepezil. The synthetic routes typically include:
Protection of functional groups: : The hydroxyl and amine groups in Donepezil are protected using tert-butyloxycarbonyl (BOC) and benzyl groups.
Oxidation: : The compound undergoes oxidation to introduce the dehydro and deoxo functionalities.
Deprotection: : The protecting groups are removed to yield the final product.
Industrial production methods focus on optimizing these steps to achieve high yields and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.
化学反応の分析
1-Deoxo-1,2-dehydro-N-desbenzyl-N-tert-butyloxycarbonyl Donepezil can undergo various chemical reactions, including:
Oxidation: : Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.
Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: : Nucleophilic substitution reactions can occur at the protected amine group.
The major products formed from these reactions include oxidized and reduced derivatives of the compound, as well as substituted analogs.
科学的研究の応用
This compound has several scientific research applications, including:
Neurology: : As an acetylcholinesterase inhibitor, it is used in studies related to Alzheimer's disease and other neurodegenerative disorders.
Biology: : Research on neurotransmission and synaptic function often involves this compound.
Medicine: : Potential therapeutic applications in treating cognitive impairments and memory-related conditions.
Industry: : Use in the development of new drugs and chemical probes for neurological research.
類似化合物との比較
1-Deoxo-1,2-dehydro-N-desbenzyl-N-tert-butyloxycarbonyl Donepezil is compared with other acetylcholinesterase inhibitors such as Rivastigmine, Galantamine, and Tacrine. Its uniqueness lies in its specific structural modifications, which may offer advantages in terms of potency, selectivity, and pharmacokinetic properties.
Similar Compounds
Rivastigmine
Galantamine
Tacrine
This compound's unique structure and properties make it a valuable tool in scientific research and potential therapeutic applications.
特性
IUPAC Name |
tert-butyl 4-[(5,6-dimethoxy-1H-inden-2-yl)methyl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO4/c1-22(2,3)27-21(24)23-8-6-15(7-9-23)10-16-11-17-13-19(25-4)20(26-5)14-18(17)12-16/h11,13-15H,6-10,12H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGIBINMSCSMSKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC2=CC3=CC(=C(C=C3C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(imidazo[1,2-a]pyridin-2-ylmethyl)acetamide](/img/structure/B585415.png)
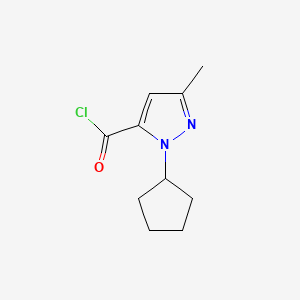
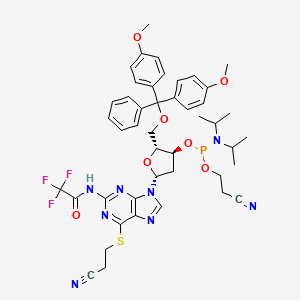
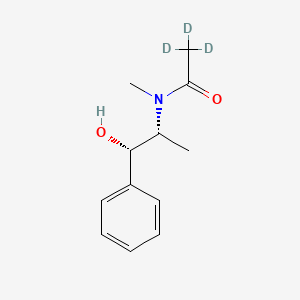


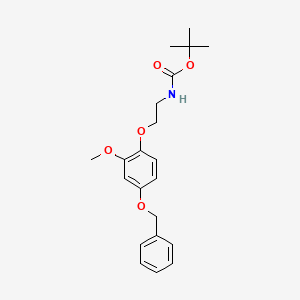

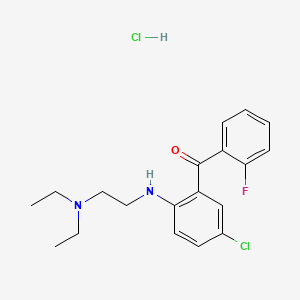

![N-De(4-sulfonamidophenyl)-N'-[4-sulfonamido(phenyl-d4)] Celecoxib](/img/structure/B585431.png)
